molecular formula C21H24N2O5 B14175693 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine CAS No. 919529-50-3

4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine

Cat. No.: B14175693
CAS No.: 919529-50-3
M. Wt: 384.4 g/mol
InChI Key: MGIGICQVXBESRU-QGZVFWFLSA-N
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Description

4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzamido group, a tert-butoxycarbonyl (Boc) protecting group, and a D-phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Benzamidation: The protected amino acid is then reacted with benzoyl chloride in the presence of a base to introduce the benzamido group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Substitution Reactions: The benzamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylalanine backbone can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products

    Hydrolysis: Removal of the Boc group yields 4-benzamido-D-phenylalanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the phenylalanine backbone.

Scientific Research Applications

4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that recognize the benzamido or phenylalanine moieties.

    Pathways Involved: Pathways related to amino acid metabolism, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Benzamido-D-phenylalanine: Lacks the Boc protecting group.

    N-(tert-butoxycarbonyl)-D-phenylalanine: Lacks the benzamido group.

    4-Benzamido-L-phenylalanine: Contains the L-phenylalanine backbone instead of D-phenylalanine.

Uniqueness

4-Benzamido-N-(tert-butoxycarbonyl)-D-phenylalanine is unique due to the combination of the benzamido group, Boc protecting group, and D-phenylalanine backbone

Properties

CAS No.

919529-50-3

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

(2R)-3-(4-benzamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H24N2O5/c1-21(2,3)28-20(27)23-17(19(25)26)13-14-9-11-16(12-10-14)22-18(24)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)/t17-/m1/s1

InChI Key

MGIGICQVXBESRU-QGZVFWFLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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